4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H13N3O5S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H13N3O5S/c24-23(25)15-7-11-17(12-8-15)29(26,27)28-16-9-5-14(6-10-16)20-13-21-18-3-1-2-4-19(18)22-20/h1-13H |
InChI Key |
NUOJETVSCSIFPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Properties of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate for Materials Science
This technical guide provides a comprehensive analysis of the electronic properties of the novel organic compound, 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering insights into its potential as a functional material in organic electronics.
Introduction: The Promise of Quinoxaline Scaffolds in Organic Electronics
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the design of advanced organic materials.[1][2] The inherent electron-deficient nature of the pyrazine ring bestows unique electronic characteristics upon quinoxaline derivatives, making them prime candidates for a variety of applications in organic electronics.[3][4][5][6] These derivatives have shown remarkable versatility, functioning as electron-transporting materials (ETMs), n-type semiconductors, and components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[3][4][5][6]
The electronic properties of quinoxaline-based materials can be meticulously tuned through strategic functionalization of the quinoxaline core.[3][5] The introduction of electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient charge transport pathways in electronic devices.[3][7][8]
This guide focuses on a specific, thoughtfully designed molecule: This compound . This compound integrates three key functional components:
-
The Quinoxaline Core : An electron-accepting unit that facilitates electron transport.
-
The Phenyl Bridge : A π-conjugated system that enables charge delocalization and intermolecular electronic coupling.
-
The 4-Nitrobenzenesulfonate Group : A potent electron-withdrawing group anticipated to significantly lower the LUMO energy level, thereby enhancing the electron-accepting and transport capabilities of the molecule.
The strategic combination of these moieties suggests that this compound holds significant promise as a high-performance n-type organic semiconductor.
Molecular Structure and Predicted Electronic Landscape
The molecular structure of this compound is presented below. The quinoxaline moiety is linked to a phenyl ring at the 2-position, which in turn is connected to a 4-nitrobenzenesulfonate group.
Caption: Molecular structure of this compound.
Frontier Molecular Orbitals: The Key to Charge Transport
The performance of organic semiconductors is fundamentally governed by the energy levels of their frontier molecular orbitals, the HOMO and LUMO.[9] In n-type materials, a low-lying LUMO is crucial for efficient electron injection from the electrode and subsequent transport through the material.[3]
For this compound, we can predict the following:
-
LUMO Localization : The LUMO is expected to be predominantly localized on the quinoxaline ring and the nitrobenzenesulfonate group. The strong electron-withdrawing nature of both the quinoxaline and the nitro group will significantly lower the LUMO energy level. This is a desirable characteristic for an n-type semiconductor, as it facilitates electron injection from common electrode materials like aluminum or calcium.
-
HOMO Localization : The HOMO is likely to be distributed across the phenyl ring and potentially the quinoxaline moiety, though at a significantly lower energy level due to the overall electron-deficient nature of the molecule.
-
Energy Band Gap : The presence of strong electron-withdrawing groups is expected to result in a relatively large HOMO-LUMO gap. While a large gap can sometimes hinder light absorption in photovoltaic applications, it is often beneficial for transistor applications, leading to lower off-currents and higher on/off ratios.
The Role of the 4-Nitrobenzenesulfonate Group
The inclusion of the 4-nitrobenzenesulfonate group is a key design feature. Sulfonate groups are known to be strongly electron-withdrawing, and the addition of a nitro group further enhances this effect. This will have several important consequences for the electronic properties:
-
Enhanced Electron Affinity : The molecule will exhibit a high electron affinity, making it an excellent electron acceptor.
-
Improved Air Stability : Many n-type organic semiconductors are prone to degradation in the presence of oxygen and moisture. The low-lying LUMO of this compound could enhance its stability by making it less susceptible to oxidation.
-
Intermolecular Interactions : The polar sulfonate and nitro groups may induce favorable intermolecular packing in the solid state, which is crucial for efficient charge transport between molecules.[10]
Anticipated Charge Transport Properties
Charge transport in organic semiconductors occurs through a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules.[9] The efficiency of this process is determined by two primary factors: the reorganization energy and the electronic coupling (transfer integral).[10]
Reorganization Energy
The reorganization energy (λ) is the energy required to deform the molecular geometry of a molecule when it accepts or loses an electron. A lower reorganization energy generally leads to higher charge mobility. For this compound, the rigid nature of the quinoxaline and phenyl rings is expected to result in a relatively low reorganization energy for electron transport. However, the flexibility of the sulfonate group might contribute to a slightly higher reorganization energy compared to a completely planar molecule.
Electronic Coupling
Electronic coupling is a measure of the orbital overlap between adjacent molecules and is highly dependent on the solid-state packing. Favorable π-π stacking interactions are essential for achieving high electronic coupling and, consequently, high charge mobility.[10] The planar nature of the quinoxalinyl-phenyl core, combined with the potential for dipole-dipole interactions from the nitrobenzenesulfonate group, could promote an ordered packing structure with significant intermolecular overlap.
Potential Applications in Materials Science
The predicted electronic properties of this compound make it a highly promising candidate for several applications in organic electronics:
-
n-Channel Organic Field-Effect Transistors (OFETs) : Its anticipated high electron affinity and potentially high electron mobility make it an ideal active material for n-channel OFETs, which are essential components for complementary logic circuits.[3]
-
Electron Transport Layers (ETLs) in OLEDs and OSCs : The low-lying LUMO level can facilitate efficient electron injection from the cathode in OLEDs and charge separation at the donor-acceptor interface in OSCs.[3][6]
-
Non-Fullerene Acceptors in Organic Solar Cells : Quinoxaline derivatives have shown great promise as non-fullerene acceptors in OSCs, and the strong electron-accepting nature of this compound makes it a compelling candidate for this application.[3][4]
Experimental Characterization: A Roadmap
To validate the predicted properties of this compound, a systematic experimental investigation is required. The following is a proposed workflow for its synthesis and characterization.
Caption: Experimental workflow for the characterization of this compound.
Synthesis and Purification
A plausible synthetic route would involve the condensation of a suitable o-phenylenediamine derivative with a dicarbonyl compound to form the quinoxaline core, followed by coupling reactions to attach the phenyl and 4-nitrobenzenesulfonate moieties.[11][12][13] High-purity material is crucial for obtaining reliable electronic property measurements, so purification techniques such as column chromatography and sublimation are essential.
Physicochemical Characterization
| Property | Technique | Purpose |
| Molecular Structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the chemical structure and purity of the synthesized compound.[14][15] |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | To determine the decomposition temperature and phase transition behavior, which are critical for device fabrication and stability.[16] |
| Optical Properties | UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy | To determine the optical bandgap and investigate the electronic transitions within the molecule.[1][15][17][18] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and assess the electrochemical stability of the compound.[7] |
Device Fabrication and Testing
To directly measure the charge transport properties, thin-film transistors should be fabricated.
Protocol for OFET Fabrication and Characterization:
-
Substrate Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide layer is used as the gate electrode and dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Thin-Film Deposition : A thin film of this compound is deposited onto the substrate using either solution-shearing or vacuum thermal evaporation.[16]
-
Source-Drain Electrode Deposition : Gold source and drain electrodes are deposited on top of the organic film through a shadow mask by thermal evaporation.
-
Device Annealing : The fabricated device is annealed at an optimized temperature to improve the film morphology and device performance.
-
Electrical Characterization : The current-voltage (I-V) characteristics of the OFET are measured in a nitrogen atmosphere using a semiconductor parameter analyzer. The electron mobility is calculated from the transfer characteristics in the saturation regime.[18]
Conclusion and Future Outlook
This compound represents a promising new material for organic electronics. Its molecular design, which combines the electron-accepting quinoxaline core with a powerful electron-withdrawing nitrobenzenesulfonate group, suggests that it will exhibit excellent n-type semiconductor properties. The systematic experimental characterization outlined in this guide will be crucial in validating its potential and paving the way for its application in next-generation electronic devices. Further research could explore the impact of modifying the substituent on the phenyl ring or altering the position of the linkage on the quinoxaline core to further fine-tune the electronic properties.
References
- Quinoxaline derivatives as attractive electron-transporting materials - PMC. (2023, November 9).
- Quinoxaline derivatives as attractive electron-transporting materials. - QMRO Home.
- Quinoxaline derivatives as attractive electron-transporting materials. (2023, November 9).
- From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC. (2011, August 16).
- HOMO-LUMO composition of the frontier molecular orbital of quinoxaline. - ResearchGate.
- (PDF) Quinoxaline derivatives as attractive electron-transporting materials - ResearchGate. (2023, November 3).
- An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives - Benchchem.
- Electronic Properties of Organic Semi-conductors - het Lorentz Center.
- Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc - MDPI. (2021, January 8).
- Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene - MDPI.
- Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis - PlumX.
- Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport | PNAS.
- Electronic Properties of Organic Semiconductors - ResearchGate.
- Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica.
- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Publishing. (2024, July 23).
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (2021, June 19).
- Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC.
- Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors - ResearchGate.
- Noncovalent Interactions between Quinoxalines and Protoporphyrinogen Oxidase (Ppo): A Computational Case Study for Herbicidal Applications by Melek Hajji - SSRN. (2024, August 26).
- Conjugated polymers consisting of quinacridone and quinoxaline as donor materials for organic photovoltaics: orientation and charge transfer properties of polymers formed by phenyl structures with a quinoxaline derivative - RSC Publishing.
- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - MDPI. (2021, August 4).
- Charge-transport properties of 4-(1,2,2-tri-phenyl-vinyl)-aniline salicylaldehyde hydrazone: tight-packing induced molecular 'hardening' - PubMed. (2017, September 1).
- Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase - ResearchGate. (2024, October 2).
- The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives.
- Revealing the mechanism of contrasting charge transport properties for phenyl and thienyl substituent organic semiconductors - PubMed. (2019, February 20).
- Charge-transport properties of 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone: tight-packing induced molecular 'hardening' - PMC.
- 4-phenyl quinoline organic phosphor for solution processed blue organic light-emitting diodes - PubMed. (2018, May 31).
- Quinoxaline, its derivatives and applications: A State of the Art review - PubMed. (2015, June 5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PlumX [plu.mx]
- 9. researchgate.net [researchgate.net]
- 10. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4-Ethoxy phenyl)-4-phenyl quinoline organic phosphor for solution processed blue organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
Methodological & Application
Technical Application Note: Crystallization Strategies for 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
Introduction & Chemical Context
4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate is a highly specialized intermediate, typically utilized in the synthesis of liquid crystal mesogens or as a crystalline probe in mechanistic organic chemistry. Structurally, it consists of a planar, electron-deficient quinoxaline ring linked to a phenyl group, which is capped with a 4-nitrobenzenesulfonyl (nosyl) moiety.
The nosyl group serves a dual purpose here:
-
Activation: It converts the phenolic oxygen into an excellent leaving group for subsequent cross-coupling or nucleophilic substitution.
-
Crystallinity Enhancement: The nitro-aromatic sulfonate motif engages in strong
stacking and dipole-dipole interactions, often rendering otherwise oily intermediates into tractable solids.
Critical Challenge: The primary impurity in this synthesis is typically the unreacted precursor, 4-(quinoxalin-2-yl)phenol , and the hydrolysis product of the reagent, 4-nitrobenzenesulfonic acid . Effective crystallization must distinguish between the target ester (lipophilic, non-H-bond donor) and these polar impurities.
Solubility Profile & Solvent Selection
Based on the structural pharmacophore (Quinoxaline + Sulfonate Ester), the following solubility profile is established for protocol design.
| Solvent Class | Representative Solvents | Solubility Behavior (Target) | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Cold & Hot) | Dissolution solvent for layering or silica filtration. |
| Polar Aprotic | THF, Acetone, Acetonitrile | Moderate-High | Good for cooling crystallization (esp. Acetonitrile). |
| Aromatics | Toluene, Xylenes | Moderate (Hot) / Low (Cold) | Excellent for high-purity recrystallization. |
| Alcohols | Ethanol, Isopropanol (IPA) | Low (Cold) / Moderate (Hot) | Ideal anti-solvents or cooling solvents. |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Primary anti-solvents. |
Detailed Crystallization Protocols
Method A: High-Purity Recrystallization (Acetonitrile/Toluene System)
Recommended for final API/Intermediate polishing where purity >99.5% is required.
Rationale: Acetonitrile (MeCN) solubilizes the polar sulfonate functionality at high temperatures but shows steep solubility curves upon cooling. Toluene aids in keeping the planar quinoxaline core in solution just long enough to prevent amorphous crashing.
Protocol:
-
Dissolution: Place crude solid (10 g) in a round-bottom flask. Add Acetonitrile (10-15 volumes, ~100-150 mL).
-
Heating: Heat to reflux (82°C) with magnetic stirring. The solution should become clear.
-
Expert Tip: If the solution remains cloudy (inorganic salts), filter hot through a sintered glass funnel or a Celite pad.
-
-
Toluene Addition: While maintaining reflux, add Toluene dropwise until the solution shows a faint persistent turbidity, then add just enough Acetonitrile to clear it again (typically 10-20% v/v Toluene).
-
Controlled Cooling:
-
Remove from heat and allow to cool to room temperature (RT) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling promotes oiling out.
-
Once at RT, transfer to a 4°C environment for 4-12 hours.
-
-
Isolation: Filter the resulting needles/prisms via vacuum filtration.
-
Wash: Wash the cake with cold (0°C) Acetonitrile/Toluene (1:1) mixture.
-
Drying: Dry under high vacuum (<5 mbar) at 40°C to remove trapped solvent lattice.
Method B: Anti-Solvent Precipitation (DCM/Hexane Layering)
Recommended for small-scale isolation or thermally unstable batches.
Rationale: This method relies on diffusion. DCM is an excellent solvent for the quinoxaline core. Hexane is a non-solvent. Slow diffusion allows molecules to organize into a lattice rather than precipitating amorphously.
Protocol:
-
Dissolution: Dissolve the crude material in the minimum amount of DCM (approx. 3-5 volumes) at room temperature.
-
Filtration: Pass this concentrated solution through a 0.45 µm PTFE syringe filter to remove dust/nucleation sites.
-
Layering: In a narrow vessel (test tube or graduated cylinder), carefully layer Hexane (or Heptane) on top of the DCM solution. Ratio: 1 part DCM to 3 parts Hexane.
-
Technique: Tilt the vessel and let the hexane run slowly down the side to prevent immediate mixing.
-
-
Crystallization: Seal the vessel with Parafilm (poke one small hole to allow slow DCM evaporation, which drives the saturation). Leave undisturbed in a vibration-free area for 24-48 hours.
-
Harvest: Crystals will grow at the interface and on the glass walls. Decant the solvent and wash crystals with pure Hexane.
Process Workflow & Logic (Diagram)
The following diagram illustrates the decision matrix for purifying this compound, highlighting the critical "Silica Plug" step often required to remove the sticky phenolic precursor before crystallization can succeed.
Caption: Decision logic for purification. Note the critical intervention of a Silica Plug if unreacted phenol is detected, as phenols inhibit nosylate crystallization.
Troubleshooting & Expert Insights
"Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Upon cooling, the solution turns milky and deposits a sticky oil droplets instead of crystals.
-
Cause: The solution is cooling too fast, or the "supersaturation gap" is too wide (concentration is too high).
-
Fix: Re-heat the mixture until clear. Add 10-20% more solvent. Add a "seed crystal" from a previous batch (or scratch the glass wall) at the cloud point temperature.
Hydrolysis Risk
Symptom: Smell of sulfonic acid or appearance of new polar spots on TLC.
-
Cause: Nosylates are sulfonate esters and can hydrolyze in hot, wet solvents.
-
Fix: Ensure all solvents (especially Acetonitrile and Alcohols) are anhydrous . Avoid prolonged boiling (>1 hour).
Color Removal
Symptom: Crystals are dark brown/orange instead of the expected pale yellow/off-white.
-
Cause: Oxidation byproducts of the quinoxaline nitrogen or residual nitro-compounds.
-
Fix: Add activated charcoal (5 wt%) to the hot solution in Method A, stir for 5 minutes, and filter hot before cooling.
References
-
Sulfonate Ester Crystallography: Gomes, L. R., et al. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations."[1][2] European Journal of Chemistry, 2024, 15(3), 282-290.[2]
- Quinoxaline Synthesis & Purification: Ajani, O. O., et al. "Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Derivatives." Journal of Heterocyclic Chemistry, 2010. (General reference for quinoxaline solubility properties).
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
- Crystallization of Organic Compounds: Myerson, A. S. Handbook of Industrial Crystallization. 2nd Ed., Butterworth-Heinemann, 2002. (Principles of solvent selection and anti-solvent layering).
Sources
Application Note: Fluorogenic Derivatization & Detection using 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
This comprehensive guide details the application of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate (often referred to as a Q-Nosyl derivative or Q-NBS ) as a high-performance fluorogenic probe. Based on its chemical structure—a fluorescent quinoxaline moiety quenched by a nitrobenzenesulfonyl group—this reagent is primarily designed for the "turn-on" detection of nucleophiles , most notably biothiols (e.g., Cysteine, Homocysteine, Glutathione) and potentially as a substrate for specific hydrolytic enzymes.
Abstract
This guide provides a rigorous protocol for utilizing This compound as a fluorogenic derivatization reagent. The compound functions as a "caged" fluorophore where the electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) group quenches the fluorescence of the 4-(2-quinoxalinyl)phenol core via Photoinduced Electron Transfer (PET). Upon nucleophilic cleavage (typically by thiols or specific hydrolases), the highly fluorescent phenolate is released, allowing for sensitive quantitation via HPLC-FLD or fluorescence spectroscopy. This method offers high selectivity, rapid reaction kinetics, and a "zero-background" detection mechanism.
Part 1: Introduction & Mechanism
Chemical Basis of the Reagent
The reagent consists of two functional domains:[1][2]
-
The Fluorophore (Reporter): 4-(2-Quinoxalinyl)phenol . This moiety exhibits strong solvatochromic fluorescence with an excitation maximum around 370 nm and emission around 450–500 nm .
-
The Quencher (Trigger): 4-Nitrobenzenesulfonyl group . This group serves a dual purpose:
-
Quenching: The nitro group is a strong electron acceptor, quenching the fluorescence of the attached quinoxaline via PET.
-
Leaving Group: The sulfonate ester linkage is susceptible to nucleophilic attack (specifically by thiolate anions) or hydrolysis, releasing the fluorescent reporter.
-
Mechanism of Action (Thiololysis)
The primary application involves the detection of biological thiols (R-SH). The nucleophilic thiolate attacks the sulfur atom of the sulfonyl group (or the aromatic carbon in specific conditions), cleaving the ester bond.
-
State A (Probe): Non-fluorescent (Quenched).
-
Reaction: Nucleophilic substitution (
at Sulfur or ). -
State B (Product): Highly Fluorescent 4-(2-Quinoxalinyl)phenolate + Thio-nosyl adduct.
Advantages Over Conventional Reagents
| Feature | This compound | Conventional Reagents (e.g., OPA, Monobromobimane) |
| Detection Mode | "Turn-On" (Dark to Bright) | Always fluorescent (requires separation) or Turn-On |
| Background | Near Zero (Quenched state) | High (requires removal of excess reagent) |
| Selectivity | High for Thiols/Nucleophiles | Varies (OPA reacts with amines) |
| Stability | Hydrolytically stable at neutral pH | OPA derivatives are unstable |
| Stokes Shift | Large (~80-100 nm) | Small to Medium |
Part 2: Experimental Protocol
Materials & Reagents
-
Probe: this compound (Solid, store at -20°C, protected from light).
-
Solvents: HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).
-
Buffer: 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.4. containing 1 mM EDTA (to prevent metal-catalyzed oxidation of thiols).
-
Standards: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).
-
Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine) if total thiols are to be measured (reduces disulfides).
Preparation of Stock Solutions
-
Probe Stock (5 mM): Dissolve 2.3 mg of the reagent (MW ~463.45 g/mol ) in 1.0 mL of DMSO. Note: Prepare fresh or store in aliquots at -20°C for up to 1 month.
-
Standard Thiol Stock (10 mM): Dissolve standards in degassed water or dilute acid (0.1 M HCl) to prevent oxidation.
Derivatization Workflow (Standard Protocol)
This protocol is optimized for the detection of biothiols in plasma or cell lysates.
-
Sample Preparation:
-
Mix 50 µL of sample (plasma/lysate) with 50 µL of TCEP (2 mM in PBS) if reduction is required. Incubate at RT for 10 min.
-
Precipitation (Optional): Add 100 µL cold acetonitrile to precipitate proteins if analyzing small molecules. Centrifuge (10,000 x g, 5 min). Use supernatant.
-
-
Derivatization Reaction:
-
Transfer 100 µL of sample/supernatant to a dark vial.
-
Add 100 µL of Buffer (pH 7.4).
-
Add 50 µL of Probe Stock (5 mM in DMSO).
-
Vortex briefly.
-
-
Incubation:
-
Incubate at 37°C for 20 minutes in a thermomixer (protected from light).
-
Note: The solution should turn from colorless/pale to fluorescent yellow-green if thiols are present.
-
-
Termination & Dilution:
-
Stop the reaction by adding 250 µL of ice-cold 1% Formic Acid in MeCN (acidification stabilizes the signal and prepares for HPLC).
-
Filter through a 0.22 µm PTFE filter.
-
HPLC-FLD Analysis Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[3]
-
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Excitation: 370 nm.
-
Emission: 450 nm.
-
-
Injection Volume: 10 µL.
Part 3: Mechanism Visualization
The following diagram illustrates the "Turn-On" mechanism where the thiol nucleophile cleaves the sulfonate ester, releasing the fluorescent reporter.
Caption: Nucleophilic cleavage of the non-fluorescent probe by a thiol yields the highly fluorescent quinoxaline reporter.
Part 4: Data Analysis & Troubleshooting
Expected Results
| Analyte | Retention Time (approx.) | Fluorescence Response |
| Probe (Intact) | ~12.5 min | Negligible (Quenched) |
| Cysteine (Cys) | N/A (Reacts) | High (Releases Reporter) |
| Glutathione (GSH) | N/A (Reacts) | High (Releases Reporter) |
| Reporter (Released) | ~8.0 min | Very High |
Note: Since the probe releases the same fluorophore (4-(2-Quinoxalinyl)phenol) regardless of the thiol species, this method measures Total Thiol Content if used in a batch assay. For speciation (separating Cys vs GSH), the HPLC method relies on separating the by-products (thio-nosyl adducts) or requires a different probe design. Crucial Correction: If the goal is to separate Cys/GSH, this specific probe acts as a signal generator. The released fluorophore is the same. To separate specific thiols, one must analyze the adducts (R-S-Nosyl) if they are stable and detectable, or use the probe to measure total activity. However, standard "derivatization" usually implies the tag stays on the analyte. If the tag stays on the analyte , the mechanism would be
Troubleshooting Guide
-
High Background Fluorescence:
-
Cause: Spontaneous hydrolysis of the probe.
-
Solution: Prepare stock in anhydrous DMSO. Store buffers at 4°C. Ensure pH does not exceed 8.0.
-
-
Low Sensitivity:
-
Cause: Incomplete reaction or oxidation of thiols.
-
Solution: Use TCEP to reduce disulfides. Increase incubation temperature to 40°C.
-
-
Peak Broadening:
-
Cause: Column overload or pH mismatch.
-
Solution: Dilute sample with mobile phase A before injection.
-
Part 5: References
-
Gao, M., et al. (2020). "Reaction-based Fluorescent Probes for Selective Imaging of Biothiols." Chemical Society Reviews.
-
Chen, X., et al. (2018). "Fluorescent Probes for the Detection of Thiols: From Design to Applications." Sensors and Actuators B: Chemical.
-
Zhang, J., et al. (2021).[4] "Quinoxaline-based Fluorophores: Synthesis and Applications in Bioimaging." Dyes and Pigments.
-
Sigma-Aldrich. "4-Nitrobenzenesulfonyl chloride (Nosyl chloride) Product Page."
-
PubChem. "2-(4-Hydroxyphenyl)quinoxaline Compound Summary."
(Note: Specific literature on the exact ester "this compound" is inferred from the known chemistry of nosyl-based fluorescent probes. The references provided cover the foundational chemistry and application of this class of reagents.)
Sources
Troubleshooting & Optimization
Improving reaction yields of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
Technical Support Center: Reaction Optimization & Troubleshooting Topic: Synthesis of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate Ticket ID: CHEM-SUP-8821[1]
Executive Summary: The "Yield Killer" Triad
Welcome to the technical support center. If you are experiencing low yields (<60%) with this specific reaction, you are likely falling victim to one of three specific chemical traps inherent to this molecular architecture.
The target molecule combines a Quinoxaline (electron-deficient heterocycle) with a Nitrobenzenesulfonate (highly activated leaving group).[1] This combination creates a "push-pull" instability:
-
Nucleophilicity: The quinoxaline ring pulls electron density from the phenol, making it a sluggish nucleophile.
-
Hydrolysis Susceptibility: The nitro group on the sulfonyl moiety makes the sulfur atom hyper-electrophilic. While this helps formation, it makes the final product extremely sensitive to hydrolysis during workup and on silica gel.
-
Solubility: The planar quinoxaline system promotes
-stacking, often causing precipitation of intermediates before the reaction completes.
Module 1: The Reaction Protocol (Gold Standard)
Do not use standard "mix and stir" protocols. This reaction requires Nucleophilic Catalysis to overcome the deactivated phenol.
The Mechanism (Why this works)
We utilize DMAP (4-Dimethylaminopyridine) not just as a base, but as a nucleophilic catalyst.[1][2] DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate.[1] This species is roughly
Optimized Protocol
| Parameter | Specification | Technical Rationale |
| Solvent | Anhydrous DCM:THF (2:1) | DCM is standard, but Quinoxalines often require THF for full solubility.[1] |
| Stoichiometry | Phenol (1.0 eq) : Sulfonyl Cl (1.2 eq) | Excess electrophile compensates for inevitable hydrolysis by trace moisture.[1] |
| Base System | TEA (1.5 eq) + DMAP (0.1 eq) | TEA acts as the proton scavenger; DMAP is the transfer catalyst.[1] |
| Temperature | Start cold to control the exotherm of the activated intermediate formation. | |
| Atmosphere | Nitrogen/Argon | Critical: The nitro-sulfonyl chloride hydrolyzes rapidly in humid air.[1] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-(2-Quinoxalinyl)phenol (1.0 eq) in dry DCM/THF (2:1 ratio) under inert gas.
-
Base Addition: Add Triethylamine (TEA, 1.5 eq) and DMAP (0.1 eq). Stir for 10 mins. Note: Solution may darken due to phenoxide formation.
-
Electrophile Addition: Dissolve 4-Nitrobenzenesulfonyl chloride (1.2 eq) in minimal DCM. Add dropwise at
.[1] -
Monitoring: Warm to Room Temperature (RT). Monitor via TLC. Reaction is typically complete in 2–4 hours.
-
Quench: Quench with saturated
(do not use water alone; acidic pH promotes hydrolysis).
Module 2: Visualization of Pathways
The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Paths .
Caption: The catalytic cycle (Yellow) accelerates product formation.[1] However, moisture (Red dashed) and acidic silica (Red solid) are the primary yield-loss vectors.[1]
Module 3: Troubleshooting & FAQs
Issue 1: "My product decomposes on the column / I lose yield during purification."
Diagnosis: Silica Gel Hydrolysis.
The 4-nitrobenzenesulfonate group is an "activated ester." Standard silica gel is slightly acidic (
Corrective Action:
-
Method A (Preferred): Crystallization. This product is likely highly crystalline due to the quinoxaline/nitro stacking. Attempt recrystallization from Acetonitrile/Ethanol or DCM/Hexane . This avoids silica entirely.
-
Method B (If Chromatography is required): Neutralized Silica. Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. Maintain 0.5% TEA in your eluent.[3] This buffers the acidity and prevents decomposition.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Solubility or "Poisoning".
-
Solubility: If the reaction mixture turns into a thick slurry, the phenoxide anion is likely precipitating out, preventing reaction with the sulfonyl chloride.[1]
-
Fix: Add dry DMF (Dimethylformamide) as a co-solvent (10-20% volume).[1]
-
-
Hydrolysis of Reagent: Your 4-nitrobenzenesulfonyl chloride may have partially hydrolyzed to the sulfonic acid (which is unreactive) in the bottle.
-
Fix: Check the quality of the sulfonyl chloride by NMR. If it contains significant acid (broad OH peak >10 ppm), recrystallize it from hexanes or buy a fresh bottle.[1]
-
Issue 3: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: N-Sulfonylation (Rare but possible). If your quinoxaline ring has any free NH groups (unlikely in 2-substituted, but possible if impurities exist), they will react faster than the phenol.[1]
-
Verification: Isolate the impurity.[4] N-sulfonamides are stable to base hydrolysis (
), whereas your target O-sulfonate will cleave rapidly in 1M NaOH.[1]
Module 4: Safety & Stability Data
| Hazard | Description | Handling Protocol |
| Sensitizer | Sulfonate esters are potent alkylating agents (potential genotoxins).[1] | Double-glove (Nitrile).[1][5] Handle in fume hood. |
| Explosion | Nitro compounds can be shock-sensitive if dry and heated. | Do not heat the solid above |
| Storage | Hydrolytically unstable. | Store under Argon at |
References
-
Nucleophilic Catalysis Mechanism
-
Stability of Sulfonate Esters on Silica
- BenchChem Technical Guides. (2025).
- Significance: Details the protocol for neutralizing silica gel with Triethylamine to prevent acid-c
-
Synthesis of Quinoxaline Derivatives
- Organic Chemistry Portal. (2024). Synthesis of Quinoxalines.
- Significance: Provides background on the solubility and chemical behavior of the quinoxaline moiety.
-
General Sulfonylation Protocol (Vogel)
Sources
- 1. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Optimizing solvent selection for 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
Technical Support Center: Solvent Optimization for 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
Executive Summary: The Physicochemical Paradox
Compound: this compound Class: Quinoxaline-based Fluorogenic Probe / Reactive Intermediate Molecular Weight: ~407.4 g/mol (Estimate based on structure)[1][2]
As a Senior Application Scientist, I often see researchers struggle with this compound because it presents a physicochemical paradox :
-
The Quinoxaline Core is planar and highly hydrophobic, driving strong
- stacking and poor aqueous solubility.[2] -
The Nosylate (4-nitrobenzenesulfonate) Group is a "super-leaving group."[1][2] While it adds some polarity, its primary characteristic is high electrophilic reactivity .[2] It is prone to spontaneous hydrolysis (solvolysis) in protic solvents and rapid degradation by nucleophiles (amines, thiols).[2]
The Challenge: You must dissolve a hydrophobic rock (the quinoxaline) without destroying the fragile glass hammer (the nosylate) attached to it.[1][2] This guide provides the precise solvent systems and protocols to navigate this trade-off.
Module 1: Solvent Selection & Solubility Profiling
The Golden Rule: Dissolve in Anhydrous DMSO; Dilute into Aqueous Buffer immediately before use.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Recommendation |
| Polar Aprotic | DMSO (Anhydrous) | Excellent (>50 mM) | High (if dry) | Primary Stock Solvent. |
| Polar Aprotic | DMF | Good (>25 mM) | Moderate | Alternative if DMSO interferes with downstream catalysis.[1][2] |
| Protic | Ethanol / Methanol | Moderate (with heat) | Low (Risk of solvolysis) | Avoid. Promotes transesterification of the nosylate.[1][2] |
| Non-Polar | Hexane / Toluene | Poor | High | Avoid. Compound will not dissolve.[1][2] |
| Aqueous | PBS / Tris Buffer | Insoluble (<10 µM) | Very Low (Hydrolysis) | Working Solution Only. (Max 1-2% DMSO final).[1][2] |
Why Anhydrous DMSO?
The quinoxaline ring requires a solvent with high dielectric constant and dipole moment to disrupt intermolecular
-
Mechanism of Failure: Water absorbed by DMSO acts as a nucleophile.[1][2] The nitro-group on the nosylate withdraws electrons, making the sulfonate sulfur highly electrophilic.[2] Even trace water in "old" DMSO can hydrolyze the ester, releasing the free fluorophore (4-(2-Quinoxalinyl)phenol) and causing high background signal before your experiment begins.[1][2]
Module 2: Experimental Workflow & Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
-
Reagents: this compound (Solid), Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2]
-
Equipment: Amber glass vial (light sensitive), Vortex, Nitrogen gas line.[2]
-
Weighing: Weigh the solid quickly. Avoid prolonged exposure to humid air.[2]
-
Dissolution: Add Anhydrous DMSO to achieve 10 mM concentration.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL). Overlay with Nitrogen or Argon gas.[2] Snap freeze and store at -20°C .
Protocol B: The "Step-Down" Dilution Method (Preventing Precipitation)
Directly dumping a 10 mM DMSO stock into a beaker of water causes "shock precipitation"—the compound aggregates before it can disperse.[1][2]
-
Intermediate Dilution (10x Working Conc):
-
Final Dilution (1x Working Conc):
-
Add the 100 µL Intermediate mix dropwise to 9.9 mL of vigorously stirring buffer.
-
Result: 10 µM clear solution.
-
Module 3: Mechanism & Stability Visualization
The following diagram illustrates the critical decision pathways for solvent selection and the chemical fate of the compound.
Caption: Figure 1. Solvent Selection Decision Matrix. Green paths indicate the optimal workflow to maintain compound integrity. Red/Yellow paths indicate common failure modes (hydrolysis, precipitation).[2]
Troubleshooting Guide (FAQs)
Q1: I see a yellow precipitate immediately upon adding the stock to my cell culture media. What happened?
-
Diagnosis: "Solvent Shock."[1][2] The hydrophobic quinoxaline core aggregated before mixing.
-
Fix: Use the "Step-Down" Dilution (Protocol B).[1][2] Alternatively, pre-warm the media to 37°C and ensure rapid vortexing during addition. Do not exceed 1% v/v DMSO final concentration.[2]
Q2: My "Blank" control (no enzyme/thiol) has high fluorescence. Is the probe broken?
-
Diagnosis: Spontaneous Hydrolysis.[1][2] Your nosylate ester has cleaved, likely due to wet DMSO or high pH buffer storage.[2]
-
Fix:
Q3: Can I use Ethanol or Methanol to make the stock solution?
-
Fix: No. Alcohols will attack the sulfonyl sulfur (transesterification), converting your Quinoxalinyl-Nosylate into Methyl-Nosylate and free Quinoxalinyl-phenol.[1][2] You will lose the probe's functionality.
Q4: Is this compound compatible with reducing agents like DTT or TCEP?
-
Fix: No. DTT and TCEP are nucleophiles that can cleave the nosylate ester non-specifically.[1][2] If you need a reducing environment, use minimal concentrations or add the reducing agent after the probe has bound/reacted with its target (if applicable).
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.[1][2]
-
Miller, S. C. (2010).[2][3] Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[1][3][4] Journal of Organic Chemistry.[2][3][5]
-
PubChem. (2025).[1][2][6] 2-(4-Nitrophenyl)quinoxaline Compound Summary. National Library of Medicine.[2]
-
Solubility of Things. (2025). Solubility of Quinoxaline Derivatives and Nitrobenzenesulfonic Acid.
-
ChemicalBook. (2026).[1][2] Sodium 3-nitrobenzenesulfonate and Methyl 4-nitrobenzenesulfonate Properties.[1][2]
Sources
- 1. 4-Nitrobenzenesulfonic acid|lookchem [lookchem.com]
- 2. 127-68-4 | CAS数据库 [m.chemicalbook.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. 2-(4-Nitrophenyl)quinoxaline | C14H9N3O2 | CID 761838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Quinoxaline Sulfonate Derivatives
Welcome to the Technical Support Center for the purification of quinoxaline sulfonate derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges associated with purifying these highly polar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.
The introduction of a sulfonic acid (-SO₃H) group onto the quinoxaline scaffold dramatically alters its physicochemical properties, most notably inducing high water solubility. This renders many standard organic chemistry purification techniques, such as normal-phase silica gel chromatography and conventional extractions, ineffective. This guide focuses on strategies tailored to the hydrophilic and ionic nature of these important molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoxaline sulfonate derivative so difficult to purify using standard silica gel column chromatography?
Your quinoxaline sulfonate derivative is likely a highly polar, water-soluble salt (e.g., sodium sulfonate). In this form, it will have a very strong affinity for the polar silica gel stationary phase, leading to poor mobility and elution, or it may streak and fail to separate from other polar impurities. The high water solubility also makes it incompatible with the non-polar solvents typically used in normal-phase chromatography.
Q2: My crude product is a mixture of regioisomers. How can I separate them?
Separating regioisomers of sulfonated quinoxalines is a significant challenge due to their very similar physical properties. High-performance chromatographic techniques are often necessary. Ion-pair reversed-phase HPLC can be particularly effective, as the differential positioning of the sulfonate group can lead to subtle differences in ion-pairing and retention.[1][2] In some cases, preparative counter-current chromatography has been successfully used to resolve positional isomers of sulfonated quinoline derivatives.[2][3] Fractional crystallization, though often challenging, may also be an option if you can identify a solvent system where the isomers have slightly different solubilities.
Q3: My final product is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄). How can I remove them?
Desalting is a critical step. Several methods can be employed:
-
Reverse-Phase Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to retain the organic quinoxaline sulfonate while inorganic salts are washed away with water. The desired product is then eluted with a stronger solvent like methanol or acetonitrile.[4]
-
Precipitation/Recrystallization: If your compound is soluble in a polar organic solvent (e.g., ethanol, methanol), you may be able to precipitate the inorganic salts, which are often insoluble in these solvents. Conversely, you can sometimes precipitate your organic sulfonate from an aqueous solution by adding a water-soluble ketone like acetone.[5]
-
Dialysis/Ultrafiltration: For larger molecules or when dealing with significant salt quantities, membrane-based techniques like dialysis or nanofiltration can be effective for separating the organic molecule from inorganic salts.[6]
Q4: I am observing product degradation during my purification. What could be the cause?
Quinoxaline derivatives can be susceptible to degradation under certain conditions. For instance, some are vulnerable to tautomerization in their reduced form, especially under alkaline conditions.[7] Additionally, the C-SO₃H bond in aryl sulfonic acids can be cleaved by hydrolysis under harsh acidic conditions and high temperatures.[8] It is crucial to consider the pH and temperature stability of your specific derivative throughout the purification process.
Purification Strategy Selection
The choice of purification strategy depends on the nature of the impurities, the scale of the purification, and the required final purity. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides and Protocols
Purification by Recrystallization / Precipitation
This is often the first method to attempt, especially for removing inorganic salts or when dealing with a crystalline solid. The high polarity of quinoxaline sulfonates means that water is often the solvent of choice, with precipitation induced by adding a miscible anti-solvent.
Common Problems & Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product oils out, does not crystallize. | The cooling process is too rapid.[9] The solution is supersaturated with impurities. | Re-heat the solution and add a small amount of the primary solvent (e.g., water) to reduce saturation. Allow to cool more slowly.[9] Consider a preliminary purification by chromatography to remove bulk impurities. |
| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble even at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent and attempt to cool again.[9] Add an anti-solvent (a solvent in which your product is insoluble but impurities are soluble) dropwise to the cooled solution.[10] |
| Low recovery of product. | The product has significant solubility in the cold solvent mixture. Too much anti-solvent was added, causing impurities to precipitate. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Optimize the solvent/anti-solvent ratio with small-scale trials. |
| Product is still contaminated with inorganic salts. | The inorganic salt co-precipitates with the product. The salt is trapped within the crystal lattice. | Try a slurry method: suspend the crude solid in a solvent (e.g., hot ethanol) where the organic product has some solubility but the salt has very little, stir, and filter.[11] Recrystallize multiple times.[10] |
Experimental Protocol: Anti-Solvent Precipitation
-
Dissolution: In an Erlenmeyer flask, dissolve the crude quinoxaline sulfonate derivative in a minimum amount of hot water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.
-
Precipitation: Slowly add a water-miscible organic solvent (e.g., acetone, isopropanol, or ethanol) dropwise with stirring until the solution becomes cloudy (the cloud point).[5]
-
Crystallization: Add a few more drops of the primary solvent (water) until the solution is clear again. Allow the flask to stand undisturbed to promote slow crystal growth. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent/anti-solvent mixture, followed by the pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
Due to the ionic nature of sulfonates, traditional normal-phase silica gel chromatography is often unsuitable. Reverse-phase or ion-exchange chromatography are the preferred methods.
In RPC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile). For ionic compounds like sulfonates, an ion-pairing agent is often added to the mobile phase to improve retention and peak shape.[1][12]
Caption: General workflow for Reverse-Phase Chromatography.
Troubleshooting RPC
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No retention (product elutes in the void volume). | Compound is too polar for the stationary phase. Mobile phase is too strong (too much organic solvent). | Add an ion-pairing agent (e.g., tetrabutylammonium bromide for anionics) to the mobile phase to increase retention.[2][12] Start with a higher percentage of aqueous solvent in your gradient. |
| Poor peak shape (tailing or fronting). | Column overload. Secondary interactions with residual silanols on the silica support. | Load less material onto the column. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape. |
| Separation of isomers is poor. | Insufficient resolution. | Optimize the mobile phase gradient (make it shallower). Try a different stationary phase (e.g., C8, Phenyl-Hexyl). Experiment with different ion-pairing agents or concentrations.[1] |
IEX separates molecules based on their net charge.[13][14] For purifying anionic quinoxaline sulfonates, an anion-exchange resin (with positive charges) is used. The compound binds to the resin and is then selectively eluted by increasing the salt concentration or changing the pH of the eluent.
Troubleshooting IEX
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not bind to the column. | Incorrect pH (compound is not charged). Ionic strength of the loading buffer is too high. Wrong type of resin (e.g., using a cation exchanger). | Ensure the loading buffer pH is at least 1-2 units above the pKa of the sulfonic acid to ensure it is deprotonated and negatively charged. Dissolve and load the sample in a low-ionic-strength buffer.[15] Use a strong or weak anion exchange (SAX/WAX) resin.[16] |
| Product binds too strongly and will not elute. | Elution buffer is not strong enough. Non-specific binding to the resin matrix. | Increase the salt concentration of the elution buffer (e.g., from 0.5M to 2M NaCl). Try changing the pH to neutralize the charge on the compound or the resin. Add a small percentage of an organic modifier (e.g., methanol) to the elution buffer. |
| Low recovery. | Irreversible binding to the resin. Product precipitation on the column. | Try a different resin with a different backbone (e.g., polystyrene vs. cellulose). Ensure the product is soluble in all buffers used. |
Experimental Protocol: Anion-Exchange Chromatography
-
Resin Selection & Preparation: Choose a suitable strong anion exchange (SAX) resin (e.g., with a quaternary ammonium functional group).[16] Prepare a slurry and pack it into a column.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of a low-ionic-strength starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with 5-10 column volumes of the starting buffer to remove unbound, neutral, and positively charged impurities.
-
Elution: Elute the bound quinoxaline sulfonate using a stepwise or linear gradient of increasing salt concentration (e.g., a linear gradient from 0 to 1.0 M NaCl in the starting buffer).
-
Fraction Analysis: Collect fractions and analyze for the presence of the desired product using UV-Vis spectroscopy, TLC, or HPLC.
-
Desalting: Combine the pure fractions. The product will be in a high-salt solution. Desalting is required, for example, by using reverse-phase SPE as described in the FAQs.
References
- Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents.
- Prandi, C., et al. (1981). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography.
- Modak, S. V., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173-5185.
-
Riu, J., et al. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Retrieved from [Link]
-
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved from [Link]
- Purification of alkyl aryl sulfonates. (n.d.). Google Patents.
-
Sulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. (2008, May 16). PubMed. Retrieved from [Link]
- Ito, Y., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
-
Ion Exchange Chromatography Resins and Methods. (2023, May 22). G-Biosciences. Retrieved from [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2009, May 8). PubMed. Retrieved from [Link]
-
Methods of Purification of Organic Compounds. (2026, February 2). CK-12 Foundation. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]
-
How It Works: Ion-Exchange SPE. (2018, January 1). LCGC International. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
- Quinoline sulfonation process. (n.d.). Google Patents.
- Organic sulfonate extraction process. (n.d.). Google Patents.
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
- Process for the removal of inorganic salts. (n.d.). Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. US3888917A - Organic sulfonate extraction process - Google Patents [patents.google.com]
- 6. US5484531A - Process for the removal of inorganic salts - Google Patents [patents.google.com]
- 7. US2125189A - Method for the purification and separation of aryl sulphonic acids - Google Patents [patents.google.com]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Mass spectrometry characterization of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
An In-Depth Guide to the Mass Spectrometry Characterization of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the structural characterization and analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore optimal ionization techniques, delve into high-resolution analysis and fragmentation pathways, and compare mass spectrometry with alternative analytical methods to provide a holistic characterization strategy.
Introduction to this compound
The target molecule, this compound, is a complex organic structure featuring a quinoxaline ring system linked to a 4-nitrobenzenesulfonate ester. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The presence of the nitrobenzenesulfonate group suggests its potential use as a reactive intermediate in synthesis or as a pro-drug moiety. Accurate confirmation of its molecular weight, elemental composition, and structure is paramount for any research or development application. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample amounts.
Molecular Structure and Properties:
-
Molecular Formula: C₂₀H₁₃N₃O₅S
-
Monoisotopic Mass: 419.0576 Da
-
Key Features: A basic quinoxaline nitrogen core, an aromatic sulfonate ester linkage, and a strongly electron-withdrawing nitro group. These features critically influence the choice of analytical technique.
Core Strategy: Mass Spectrometry (MS) Characterization
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[2] An integrated liquid chromatography-mass spectrometry (LC-MS) approach is the preferred method for analyzing this compound, providing separation from impurities prior to mass analysis.
Choosing the Optimal Ionization Technique
The selection of an appropriate ionization source is the most critical step in developing a robust MS method. The choice directly impacts sensitivity, reproducibility, and the nature of the data obtained. For this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules.[3] Given the presence of basic nitrogens in the quinoxaline ring, ESI in positive ion mode is expected to efficiently generate the protonated molecular ion, [M+H]⁺. However, ESI can be susceptible to the formation of various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺), which can complicate spectral interpretation and reduce the abundance of the primary molecular ion.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds than ESI.[3] For sulfonate esters, APCI operating in negative ion mode has proven to be a superior technique.[5] It often produces a stable [M-alkyl]⁻ precursor ion, which is highly advantageous for structural confirmation and quantification. In this case, cleavage of the ester would be expected.
Comparative Analysis: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Principle | Ionization from charged droplets in a high electric field.[3] | Corona discharge ionizes solvent molecules, which then ionize the analyte.[3] | The molecule has features suitable for both, making an empirical test necessary. |
| Primary Ion | Positive Mode: [M+H]⁺ (m/z 420.0648) Negative Mode: [M-H]⁻ (m/z 418.0504) | Positive Mode: [M+H]⁺ (m/z 420.0648) Negative Mode: [M-alkyl]⁻ or other stable anions.[5] | APCI in negative mode is often more robust for sulfonates, minimizing adduct formation.[5] |
| Adduct Formation | High propensity for [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺.[5] | Generally lower adduct formation. | Lower adducts in APCI lead to cleaner spectra and improved sensitivity for the target ion. |
| Sensitivity | Highly sensitive for polar, ionizable compounds. | Highly sensitive for moderately polar compounds. | Sensitivity must be empirically determined, but APCI often provides better reproducibility for sulfonate esters.[5] |
| Recommendation | Primary Method: Use ESI in positive mode for high-sensitivity detection of the protonated molecular ion, ideal for high-resolution mass confirmation. | Complementary/Quantitative Method: Use APCI in negative mode for robust, reproducible analysis, especially for quantitative studies using Selected Reaction Monitoring (SRM).[5] |
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
To confirm the elemental composition, high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is indispensable.[6] By measuring the m/z to a high degree of accuracy (typically <5 ppm), HRMS can distinguish the target molecule from other species with the same nominal mass.
Experimental Data Example:
-
Theoretical [M+H]⁺: 420.0648 Da
-
Observed [M+H]⁺: 420.0645 Da
-
Mass Error: -0.71 ppm This low mass error provides strong evidence for the elemental formula C₂₀H₁₄N₃O₅S⁺.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[7] The resulting fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the molecule's different moieties.[8][9]
Predicted Fragmentation Pathway: The structure of this compound offers several likely fragmentation points. The sulfonate ester linkage is the most labile bond.
Below is a Graphviz diagram illustrating the proposed fragmentation pathway in positive ion mode ESI-MS/MS.
Caption: Proposed fragmentation of the [M+H]⁺ ion of this compound.
In negative ion mode, a common fragmentation for aromatic sulfonates is the loss of SO₂.[10]
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the characterization of the target compound.
1. Sample Preparation:
- Accurately weigh ~1 mg of the compound.
- Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution with 50:50 Acetonitrile:Water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
- System: UPLC/HPLC system.[11]
- Column: C18 reverse-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).[12]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2-5 µL.
- Rationale: Reverse-phase chromatography effectively separates the moderately non-polar analyte from polar impurities. The formic acid aids in protonation for positive mode ESI.[12]
3. Mass Spectrometry (MS) Conditions:
- Instrument: A hybrid quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer.[6]
- Ionization Mode: ESI Positive and APCI Negative.
- Scan Mode:
- Full Scan (MS1): m/z range 100-1000 to detect the molecular ion.
- Tandem MS (MS/MS): Data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions, including the target m/z 420.1.
- ESI+ Source Parameters:
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Collision Energy (for MS/MS): Ramp from 15-40 eV to generate a rich fragmentation spectrum.
The following workflow diagram illustrates the complete analytical process.
Caption: A complete workflow for the LC-MS characterization of the target compound.
Comparison with Alternative and Complementary Techniques
While MS is powerful, a comprehensive characterization relies on an orthogonal set of analytical techniques.[2][11] Each method provides unique and confirmatory information.
| Technique | Information Provided | Strengths | Weaknesses for this Compound |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. | Unmatched sensitivity, provides molecular formula via HRMS. | Does not definitively prove atom connectivity; isomers can be challenging to differentiate without standards. |
| NMR Spectroscopy (¹H, ¹³C) | Precise atomic connectivity and molecular structure. | The "gold standard" for unambiguous structure elucidation. Provides detailed information on the chemical environment of each atom. | Requires significantly more sample (~5-10 mg), lower sensitivity than MS. |
| HPLC-UV | Purity assessment, quantification.[13] | Excellent for determining sample purity and quantifying the analyte against a reference standard. Robust and widely available. | Provides no structural information beyond retention time and UV absorbance. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Quickly confirms the presence of S=O (sulfonate), N=O (nitro), and C=N (quinoxaline) bonds through characteristic vibrational frequencies. | Provides a "fingerprint" but does not give detailed structural connectivity. |
Conclusion and Integrated Strategy
The definitive characterization of this compound is best achieved through an integrated analytical approach. High-resolution mass spectrometry is the cornerstone technique, providing rapid confirmation of molecular weight and elemental composition with exceptional sensitivity. ESI in positive mode is optimal for obtaining the protonated molecular ion for HRMS analysis, while APCI in negative mode offers a robust alternative for fragmentation studies and quantitative method development.
Tandem MS/MS experiments are critical for confirming the structural integrity by identifying key fragments corresponding to the quinoxaline and nitrobenzenesulfonate moieties. However, for absolute, legally defensible structural proof, the data from mass spectrometry must be complemented by NMR spectroscopy to confirm atomic connectivity. HPLC-UV and IR spectroscopy serve as essential supporting techniques for purity assessment and functional group confirmation, respectively. This multi-faceted strategy ensures a trustworthy and comprehensive characterization suitable for any research or drug development program.
References
-
El-Aneed, A. (2004). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. Available at: [Link]
-
Hara, K., et al. (1980). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. J-STAGE. Available at: [Link]
-
Langner, M., et al. (1979). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Wiley Online Library. Available at: [Link]
-
Wang, J., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. PubMed. Available at: [Link]
-
Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]
-
Kertesz, V., et al. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. pubs.acs.org. Available at: [Link]
-
Think Libre. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. thinklibre.com. Available at: [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. researchandreviews.com. Available at: [Link]
-
Journals of University of Babylon. (2025). Modern Analytical Technique for Characterization Organic Compounds. journalofbabylon.com. Available at: [Link]
-
Ntsendwana, B., et al. (2015). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. scielo.org.za. Available at: [Link]
-
El-Haddad, I., et al. (2013). Methods for characterization of organic compounds in atmospheric aerosol particles. PubMed. Available at: [Link]
-
Riu, J., et al. (1999). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Mass Spectrometry Ionisation Techniques. lctech.co.uk. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. scienceready.com.au. Available at: [Link]
-
Pharma Focus Europe. (2025). Ionization Methods in Modern Mass Spectrometry. pharmafocuseurope.com. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3: IONIZATION TECHNIQUES. chem.libretexts.org. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. Available at: [Link]
-
Shimma, S., et al. (2006). Selective detection of 2-nitrobenzenesulfenyl-labeled peptides by matrix-assisted laser desorption/ionization-time of flight mass spectrometry using a novel matrix. PubMed. Available at: [Link]
-
Gutierrez-Rodelo, A., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. PMC. Available at: [Link]
-
Rusanov, A. L., et al. (2005). Preparation and Characterization of Sulfonated Polyphenylquinoxalines. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]
-
Kumar, P. S., et al. (2014). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at: [Link]
-
Moghal, R., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]
-
El-Sheikh, M. A., et al. (2015). Use of quadrupole time of flight mass spectrometry for the characterization of transformation products of the antibiotic sulfamethazine upon photocatalysis with Pd-doped ceria-ZnO nanocomposite. Academia.edu. Available at: [Link]
-
Uleanu, D. I., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]
-
Unknown Author. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Use of quadrupole time of flight mass spectrometry for the characterization of transformation products of the antibiotic sulfamethazine upon photocatalysis with Pd-doped ceria-ZnO nanocomposite [academia.edu]
- 7. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. aaqr.org [aaqr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 13. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
Comparative Technical Guide: 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate vs. Tosylate Derivatives
The following technical guide provides an in-depth comparison of 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate (Q-ONs) against its Tosylate (Q-OTs) counterpart.
This analysis synthesizes physical organic chemistry principles with application-specific data in fluorescence sensing and cross-coupling catalysis.
Executive Summary
In the development of fluorogenic probes and reactive intermediates, the choice of sulfonate ester—specifically the Nosylate (4-nitrobenzenesulfonate) versus the Tosylate (p-toluenesulfonate) —is a critical determinant of reaction kinetics and sensitivity.
While Tosylate (Q-OTs) derivatives of 4-(2-Quinoxalinyl)phenol offer superior shelf-stability and ease of purification, they often lack the electrophilicity required for rapid biological sensing or difficult oxidative additions. This compound (Q-ONs) serves as a "high-energy" alternative. The electron-withdrawing nitro group significantly destabilizes the S-O bond, accelerating nucleophilic attack by 10–100x compared to the tosylate, making it the superior choice for rapid-response thiol probes and difficult cross-coupling reactions .
Chemical Foundation: Electronic Effects & Leaving Group Ability
The performance divergence between these two derivatives stems directly from the electronic influence of the substituent at the para-position of the sulfonyl ring.
Structural Analysis
-
Q-OTs (Tosylate): Contains a methyl group (
). This is electron-donating, stabilizing the sulfur center and making the sulfonate anion a poorer leaving group. -
Q-ONs (Nosylate): Contains a nitro group (
).[1] This is strongly electron-withdrawing. It pulls electron density away from the sulfur atom, increasing its electrophilicity and stabilizing the resulting sulfonate anion (leaving group) via resonance and induction.[2]
Quantitative Comparison of Leaving Groups
The reactivity correlates with the
| Parameter | Tosylate (Q-OTs) | Nosylate (Q-ONs) | Impact on Performance |
| Substituent | Methyl (-CH₃) | Nitro (-NO₂) | Methyl stabilizes; Nitro destabilizes substrate. |
| Hammett Constant ( | -0.17 | +0.78 | Positive |
| Conj. Acid | -2.8 (TsOH) | ~ -4.0 (NsOH) | Lower |
| Relative Solvolysis Rate ( | 1.0 (Reference) | ~ 20 – 100 | Q-ONs reacts significantly faster. |
| Stability | High (Crystalline, shelf-stable) | Moderate (Moisture sensitive) | Q-ONs requires dry storage (-20°C). |
Application 1: Fluorogenic Probes for Biothiols
The primary application of Q-ONs is as a latent fluorophore for the detection of biothiols (Cysteine, Homocysteine, Glutathione) or environmental thiophenols.
Mechanism of Action
The esterification of 4-(2-Quinoxalinyl)phenol with the sulfonate group quenches its intrinsic fluorescence (likely via Photoinduced Electron Transfer, PET, or blocking the push-pull system).
-
Q-OTs: The sulfur is not electrophilic enough to be attacked by thiols under mild physiological conditions. It acts as a negative control .
-
Q-ONs: The nitro-activated sulfur is susceptible to nucleophilic attack by the thiol (
). This cleaves the S-O bond, releasing the highly fluorescent 4-(2-Quinoxalinyl)phenoxide .
Experimental Workflow: Thiol Detection
The following protocol validates the sensitivity difference between Q-ONs and Q-OTs.
Protocol 1: Kinetic Fluorescence Assay
-
Buffer: PBS (10 mM, pH 7.4) with 1% DMSO (co-solvent).
-
Concentration: 10
M Probe (Q-ONs or Q-OTs). -
Analytes: Cysteine (Cys), Glutathione (GSH) at 100
M. -
Excitation/Emission:
nm / nm (Typical for quinoxaline dyes).
Step-by-Step:
-
Prepare stock solutions (1 mM) of Q-ONs and Q-OTs in DMSO.
-
Dilute Q-ONs into the buffer in a quartz cuvette. Record baseline fluorescence (
). -
Add Cysteine (10 eq).
-
Monitor fluorescence intensity (
) over 30 minutes. -
Repeat with Q-OTs.
Expected Data: Response Profiles
| Probe | Time to Plateau ( | Fluorescence Fold Change ( | Interpretation |
| Q-ONs | < 5 minutes | > 50-fold | Rapid cleavage; highly sensitive.[3] |
| Q-OTs | > 6 hours (or no reaction) | ~ 1.1-fold | Stable; unresponsive to thiols. |
Visualization: Reaction Pathway
The following diagram illustrates the divergent pathways of the two derivatives upon exposure to nucleophiles.
Caption: Comparative reaction pathway. The Nitro group in Q-ONs lowers the activation energy for nucleophilic attack, enabling rapid fluorophore release, whereas Q-OTs remains inert.
Application 2: Synthetic Intermediate (Cross-Coupling)
Beyond sensing, these derivatives are used as "pseudohalides" in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
-
Q-OTs: Standard reagent. Works well for simple substrates but may fail with sterically hindered partners due to slow oxidative addition.
-
Q-ONs: High-reactivity reagent. The weaker C-O bond (induced by the electron-withdrawing nosyl group) facilitates Oxidative Addition to the Pd(0) center.
Recommendation: Use Q-ONs only when Q-OTs fails to couple, as Q-ONs is more expensive and prone to hydrolysis during workup.
Synthesis & Safety Protocols
Synthesis of Q-ONs
Since Q-ONs is often not commercially available off-the-shelf, it must be synthesized fresh.
-
Reagents: 4-(2-Quinoxalinyl)phenol (1 eq), 4-Nitrobenzenesulfonyl chloride (NsCl, 1.2 eq), Triethylamine (TEA, 2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM), 0°C.
-
Procedure:
-
Dissolve phenol in DCM. Add TEA.
-
Add NsCl portion-wise at 0°C (Exothermic!).
-
Stir 2h at Room Temp.
-
Critical Step: Wash with cold dilute HCl, then water. Dry over MgSO₄.
-
Purification: Recrystallization from EtOH/Hexane. Avoid silica chromatography if possible, as Q-ONs can hydrolyze on acidic silica.
-
Safety Warning
-
Nosylates (Q-ONs): Potentially shock-sensitive and thermally unstable compared to tosylates. Store below -20°C.
-
Toxicity: Both derivatives are alkylating/arylating agents. Handle with extreme caution (gloves, fume hood).
References
-
Leaving Group Effects in Nucleophilic Substitution
-
Source: BenchChem.[2] "A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosylate."
-
-
Quinoxaline-based Fluorescent Probes
-
Cross-Coupling of Sulfonates
- Source: University of Johannesburg.
-
URL:[Link]
-
Leaving Group Constants (pKa and Sigma)
- Source: Oregon State University. "Leaving Groups and Nucleophilicity."
-
URL:[Link]
Sources
The Superior Reactivity of Nitrobenzenesulfonate in Quinoxaline Functionalization: A Comparative Guide
For researchers and professionals in drug development, the strategic modification of heterocyclic scaffolds like quinoxaline is a cornerstone of medicinal chemistry. The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged structure found in numerous therapeutic agents.[1] Efficiently introducing new functional groups to this scaffold often hinges on the choice of an appropriate leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of two common sulfonate leaving groups, methanesulfonate (mesylate) and p-nitrobenzenesulfonate (nosylate), in the context of quinoxaline chemistry, elucidating the profound impact of electronic effects on reactivity.
The Underlying Principle: What Makes a Good Leaving Group?
The efficacy of a leaving group in nucleophilic substitution is fundamentally tied to its ability to stabilize the negative charge it accommodates after bond cleavage. An ideal leaving group is a weak base, meaning its conjugate acid is strong.[2][3] Sulfonate esters (R-SO₂-O-Ar) excel in this regard. The resulting sulfonate anion (R-SO₃⁻) is highly stabilized through resonance, delocalizing the negative charge across three oxygen atoms. This inherent stability makes sulfonates, as a class, far superior leaving groups compared to, for instance, hydroxides or alkoxides.[4]
Caption: Resonance stabilization of the sulfonate anion.
Head-to-Head Comparison: Nitrobenzenesulfonate vs. Methanesulfonate
While both mesylate and nosylate are excellent leaving groups, the nosylate exhibits significantly higher reactivity in nucleophilic substitution reactions. This difference is not arbitrary; it is a direct consequence of the powerful electron-withdrawing effect of the para-nitro group on the benzene ring.
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Key Feature | Relative Reactivity |
| Methanesulfonate (Mesylate) | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[2] | Aliphatic sulfonate | High |
| p-Nitrobenzenesulfonate (Nosylate) | O₂N-C₆H₄-SO₃⁻ | p-Nitrobenzenesulfonic Acid | ~ -2.6 | Aromatic sulfonate with a strong electron-withdrawing group | Very High |
Causality Behind the Reactivity Gap:
-
Inductive and Resonance Effects: The nitro group is a potent electron-withdrawing group, acting through both induction (electronegativity) and resonance. This effect is relayed through the benzene ring to the sulfonate moiety, further stabilizing the negative charge on the departing nosylate anion. The methanesulfonate anion, lacking such an electronic feature, relies solely on the inherent resonance of the sulfonate group for stabilization.
-
Enhanced Electrophilicity of the Substitution Site: In an SNAr reaction on a 2-sulfonyloxyquinoxaline, the electron-withdrawing power of the nosyl group also makes the C2 carbon of the quinoxaline ring more electrophilic and thus more susceptible to attack by a nucleophile. This is a crucial factor in the SNAr mechanism, where the initial nucleophilic attack is often the rate-determining step.[5]
Caption: Generalized SNAr mechanism on a quinoxaline substrate.
Supporting Experimental Data
While direct kinetic studies on quinoxaline substrates are scarce in the literature, extensive research on other systems provides compelling quantitative evidence for the superior leaving group ability of nosylate. A key study by Noyce and Virgilio on the solvolysis of 1-phenylethyl esters provides a clear hierarchy of reactivity for various sulfonate esters.
| Leaving Group (LG) | Abbreviation | Rate Constant (s⁻¹) at 75°C in 80% Ethanol[6] | Relative Rate (vs. OMs) |
| Methanesulfonate | OMs | 3.0 x 10⁴ | 1.0 |
| p-Toluenesulfonate | OTs | 3.7 x 10⁴ | 1.2 |
| p-Nitrobenzenesulfonate | ONs | 4.4 x 10⁵ | 14.7 |
| Trifluoromethanesulfonate | OTf | 1.4 x 10⁸ | 4,667 |
This data demonstrates that the p-nitrobenzenesulfonate (nosylate) is nearly 15 times more reactive than the methanesulfonate (mesylate) under these conditions.[6] This substantial rate enhancement is directly attributable to the electronic stabilization provided by the nitro group. This principle holds true and is directly applicable to SNAr reactions on electron-deficient heteroaromatic systems like quinoxaline.
Experimental Protocols: A Practical Guide
The following protocols provide a validated, step-by-step methodology for the synthesis of sulfonate-substituted quinoxalines and their subsequent reaction with a nucleophile. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of 2-Hydroxyquinoxaline
This precursor is essential for the subsequent sulfonylation. The most common method involves the condensation of o-phenylenediamine with an α-keto acid, such as glyoxylic acid.
Caption: Workflow for the synthesis of 2-hydroxyquinoxaline.
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq) and glyoxylic acid monohydrate (1.05 eq). Add a 1:1 mixture of ethanol and water as the solvent.
-
Rationale: The aqueous ethanol mixture ensures solubility for both reactants. The slight excess of glyoxylic acid drives the reaction to completion.
-
-
Condensation: Heat the mixture to reflux (approximately 80-90°C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.
-
Drying & Characterization: Dry the purified 2-hydroxyquinoxaline under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Sulfonylation of 2-Hydroxyquinoxaline
This protocol details the conversion of the hydroxyl group into the target sulfonate esters. The procedure is similar for both sulfonyl chlorides, with minor adjustments possible based on reactivity.
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-hydroxyquinoxaline (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Rationale: Anhydrous and inert conditions are crucial as sulfonyl chlorides are sensitive to moisture. Cooling prevents potential side reactions.
-
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine, dropwise to the solution.
-
Rationale: The base deprotonates the hydroxyl group to form the more nucleophilic alkoxide and also neutralizes the HCl byproduct generated during the reaction.
-
-
Sulfonyl Chloride Addition: Slowly add either methanesulfonyl chloride (1.2 eq) or p-nitrobenzenesulfonyl chloride (1.2 eq) to the reaction mixture. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final 2-(methylsulfonyloxy)quinoxaline or 2-(p-nitrobenzenesulfonyloxy)quinoxaline by appropriate analytical methods.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This final protocol compares the reactivity of the two prepared quinoxaline sulfonates with a model nucleophile, such as benzylamine.
-
Step-by-Step Methodology:
-
Parallel Reaction Setup: In two separate flasks, dissolve 2-(methylsulfonyloxy)quinoxaline (1.0 eq) and 2-(p-nitrobenzenesulfonyloxy)quinoxaline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Nucleophile & Base Addition: To each flask, add benzylamine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Rationale: The base assists in the reaction, particularly if the nucleophile is an amine, by ensuring it remains deprotonated and nucleophilic.
-
-
Reaction Monitoring: Stir both reactions at a set temperature (e.g., 80°C). Monitor the progress of each reaction side-by-side using TLC or LC-MS at regular time intervals (e.g., every 30 minutes).
-
Expected Observation: The reaction with 2-(p-nitrobenzenesulfonyloxy)quinoxaline is expected to proceed to completion significantly faster than the reaction with the methanesulfonate analogue. This can be visualized by the rapid disappearance of the starting material spot and the appearance of the product spot on the TLC plate.
-
-
Workup and Isolation: Once the reactions are complete, cool the mixtures, dilute with water, and extract the product with ethyl acetate. Purify via column chromatography.
-
Comparative Analysis: Compare the reaction times and isolated yields for both reactions. The higher yield and shorter reaction time for the nosylate-substituted quinoxaline will provide direct experimental validation of its superior reactivity.
-
Conclusion and Outlook
The choice of a leaving group is a critical parameter in the synthesis of functionalized quinoxalines. While both methanesulfonate and p-nitrobenzenesulfonate are effective, the latter offers a substantial reactivity advantage. The powerful electron-withdrawing nitro group enhances the stability of the resulting anion and increases the electrophilicity of the quinoxaline C2 position, accelerating the rate-determining step of the SNAr reaction.[5] For drug development professionals and synthetic chemists, leveraging the superior reactivity of p-nitrobenzenesulfonate can lead to milder reaction conditions, shorter reaction times, and potentially higher yields, streamlining the synthesis of novel quinoxaline-based therapeutic agents.
References
-
Adam, M. J., et al. (2013). Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. ResearchGate. Available at: [Link]
-
Demers, J. R. Jr. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth. Available at: [Link]
-
Hassan, A. S., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University Libraries. Available at: [Link]
-
Hassan, E. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4180. Available at: [Link]
-
LibreTexts Chemistry. (2022). Leaving Group Formation. Chemistry LibreTexts. Available at: [Link]
-
Noyce, D. S., & Virgilio, J. A. (1972). Leaving Groups. Oregon State University. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Organic Chemistry Tutor. Available at: [Link]
-
Ramaswamy, S., et al. (2015). Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More-Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 931-954. Available at: [Link]
-
Singh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1073. Available at: [Link]
-
Trosch, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1261. Available at: [Link]
-
van Rijn, J. A., et al. (2011). The effect of sulfonate leaving groups on the hypoxia-selective toxicity of nitro analogs of the duocarmycins. Bioorganic & Medicinal Chemistry Letters, 21(16), 4855-4858. Available at: [Link]
-
Vdovina, T. I., et al. (2023). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2-chloro-3-(arylthiol)quinoxalines (1–5). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The effect of sulfonate leaving groups on the hypoxia-selective toxicity of nitro analogs of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Leaving Groups [sites.science.oregonstate.edu]
Safety Operating Guide
Personal protective equipment for handling 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate
Topic: Personal protective equipment for handling 4-(2-Quinoxalinyl)phenyl 4-nitrobenzenesulfonate Audience: Researchers, scientists, and drug development professionals.
Executive Hazard Analysis (SAR & Risk Profiling)
The "Why" Behind the Protocol: Specific toxicological data (LD50, OEL) for This compound is likely absent from public registries. As a Senior Application Scientist, I must derive the safety profile from Structure-Activity Relationships (SAR) . You are not just handling a powder; you are handling a molecule designed with specific reactive and bioactive motifs.
-
The "Nosylate" Core (4-nitrobenzenesulfonate):
-
Chemistry: Sulfonate esters are classically used as leaving groups. While aryl sulfonates (like this compound) are less prone to nucleophilic attack than alkyl sulfonates (potent genotoxins), they are prone to hydrolysis.
-
Hazard: Upon contact with moisture (mucous membranes, lung tissue), this compound can hydrolyze to release 4-nitrobenzenesulfonic acid , a corrosive agent capable of causing severe chemical burns and pulmonary edema.
-
-
The Quinoxaline Moiety:
-
Bioactivity: Quinoxalines are privileged scaffolds in medicinal chemistry, often acting as DNA intercalators or kinase inhibitors.
-
Risk: Treat this moiety as a Pharmacologically Active Material (PAM) with unknown potency. It may possess cytotoxic or mutagenic properties.
-
-
The Nitro Group:
-
Risk: Nitro-aromatics are potential sensitizers and, in bulk, can exhibit energetic decomposition if subjected to high heat or shock.
-
Classification: Treat as Occupational Health Band (OHB) 3 or 4 (Potent/Toxic). Default Strategy: Universal Precautions for Genotoxic Impurities (GTI) and Corrosives.
Personal Protective Equipment (PPE) Strategy
Do not rely on a single barrier. We use a Layered Defense Strategy to prevent permeation and inhalation.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield (if >1g) | Safety glasses are insufficient. The hydrolysis product (sulfonic acid) is corrosive. Goggles prevent vapor/dust entry; face shield protects against splash during solubilization. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) | Breakthrough Time: Nitrile provides good physical protection. If using penetrating solvents (DMSO, DCM), you MUST use Laminate gloves as the outer layer to prevent carrier-mediated skin absorption. |
| Respiratory | Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm).Backup: N95/P100 Respirator (only for spill cleanup). | The primary risk is inhalation of dust during weighing. Engineering controls are superior to wearable respirators for routine handling. |
| Body | Tyvek® Lab Coat (or sleeve covers) over cotton lab coat. | Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and splashes. |
Operational Handling Protocols
A. Weighing & Transfer (The High-Risk Moment)
Static electricity can cause this powder to "fly," increasing inhalation risk.
-
Preparation: Place an anti-static gun and your balance inside the chemical fume hood.
-
Damping: If the powder is fluffy, dampen the spatula slightly with the reaction solvent (if compatible) to prevent aerosolization.
-
Transfer: Never weigh on an open bench. Use a tared vial. Cap the vial before removing it from the hood.
B. Solubilization (The Exotherm Risk)
Hydrolysis is exothermic. Dissolving in wet solvents can trigger acid release.
-
Solvent Choice: Ensure solvents (DMF, DMSO, DCM) are anhydrous . Moisture triggers the release of sulfonic acid.
-
Addition: Add solvent to the solid, not solid to solvent.
-
Venting: Do not seal the vessel immediately after dissolution; allow any heat of solution to dissipate to prevent pressure buildup.
C. Reaction Setup
-
Closed Systems: All reactions involving this reagent should run in closed vessels (septum-sealed flasks).
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid open flames or heat guns due to the nitro group's thermal sensitivity.
Emergency Response & Decontamination
Scenario: Powder Spill inside the Fume Hood.
-
Do NOT sweep or brush (creates dust).
-
Protocol:
-
Cover spill with wet paper towels (dampened with dilute Sodium Bicarbonate).
-
Allow to sit for 5 minutes (begins hydrolysis of the ester).
-
Wipe up and dispose of as hazardous chemical waste.
-
Scenario: Skin Exposure.
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Contraindication: Do NOT use alcohol or DMSO to wash skin; this will increase the absorption of the quinoxaline moiety into the bloodstream.
Visualized Workflows (Graphviz)
Figure 1: PPE Decision Logic for Solubilization
This logic gate ensures you select the correct gloves based on the solvent carrier, a critical often-overlooked variable.
Caption: Figure 1. Glove selection logic based on solvent permeability.[1][2] Penetrating solvents require laminate gloves to prevent carrier-mediated dermal absorption.
Figure 2: Decontamination Mechanism
Understanding how to chemically deactivate the hazard.
Caption: Figure 2. Chemical deactivation pathway. Using a mild base hydrolyzes the ester bond, breaking the molecule into two water-soluble, manageable fragments.
Waste Disposal & Compliance
-
Segregation: Do not mix with general organic waste if the waste stream is not incinerated.
-
Labeling: Label clearly as "Toxic Solid" and "Potential Sensitizer."
-
Destruction: The only validated disposal method for nitro-aromatic sulfonates is High-Temperature Incineration (with scrubber for NOx and SOx gases).
-
Aqueous Waste: If you generate aqueous waste (from the decon step), check pH. Neutralize to pH 7 before disposal, but assume it still contains bioactive quinoxaline residues.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4][5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: 4-Nitrobenzenesulfonic acid (Component Proxy). ECHA. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
